molecular formula C10H11ClN2 B6204933 1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine CAS No. 1360899-75-7

1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine

Cat. No.: B6204933
CAS No.: 1360899-75-7
M. Wt: 194.66 g/mol
InChI Key: ZHPCECGZSYALTN-UHFFFAOYSA-N
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Description

1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine is a compound belonging to the indole family, characterized by the presence of a chloro and methyl group on the indole ring. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .

Preparation Methods

The synthesis of 1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine undergoes various chemical reactions, including:

Major products formed from these reactions include carboxylic acids, reduced indoles, and substituted indoles.

Scientific Research Applications

1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine can be compared with other indole derivatives such as:

The presence of the chloro and methyl groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

CAS No.

1360899-75-7

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

(7-chloro-2-methyl-1H-indol-3-yl)methanamine

InChI

InChI=1S/C10H11ClN2/c1-6-8(5-12)7-3-2-4-9(11)10(7)13-6/h2-4,13H,5,12H2,1H3

InChI Key

ZHPCECGZSYALTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)Cl)CN

Purity

95

Origin of Product

United States

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